3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide
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Overview
Description
3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide is an organic compound with the molecular formula C11H14N2O2S and a molecular weight of 238.31 g/mol This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a picolinamide core structure
Preparation Methods
The synthesis of 3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the picolinamide core: This can be achieved by reacting 4-chloropicolinic acid with methylamine under suitable conditions to form N-methyl-4-chloropicolinamide.
Introduction of the methylthio group: The N-methyl-4-chloropicolinamide is then treated with sodium methanethiolate to replace the chlorine atom with a methylthio group, yielding N-methyl-4-(methylthio)picolinamide.
Chemical Reactions Analysis
3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The picolinamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under suitable conditions, such as reacting with sodium azide to form the corresponding azide derivative.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Major products formed from these reactions include sulfoxides, sulfones, amines, and azides .
Scientific Research Applications
3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed biological effects .
Comparison with Similar Compounds
3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-4-(methylthio)picolinamide: This compound lacks the N-methyl group, which may affect its chemical reactivity and biological activity.
N-Methyl-picolinamide-4-thiol derivatives: These compounds have a thiol group instead of a methylthio group, which can significantly alter their chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14N2O2S |
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Molecular Weight |
238.31 g/mol |
IUPAC Name |
3-cyclopropyloxy-N-methyl-4-methylsulfanylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O2S/c1-12-11(14)9-10(15-7-3-4-7)8(16-2)5-6-13-9/h5-7H,3-4H2,1-2H3,(H,12,14) |
InChI Key |
SWPVWIQEECGRQJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1OC2CC2)SC |
Origin of Product |
United States |
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